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Compound of Interest

Benzo[b]thiophen-3-
Compound Name:
ylmethanamine hydrochloride

Cat. No. B1272750

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of
Benzo[b]thiophen-3-ylmethanamine hydrochloride (CAS Number: 55810-74-7).[1] Due to
the limited availability of a complete, published dataset for this specific salt, this guide
synthesizes expected spectroscopic data based on the analysis of closely related
benzo[b]thiophene derivatives and fundamental principles of spectroscopy. Detailed
experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

» IUPAC Name: 1-benzothiophen-3-ylmethanamine hydrochloride
e Molecular Formula: CoH10CINS[1]

e Molecular Weight: 199.70 g/mol

e Physical Form: Solid[1]

Spectroscopic Data Summary
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The following tables summarize the expected quantitative data from the spectroscopic analysis
of Benzo[b]thiophen-3-yImethanamine hydrochloride. These values are predicted based on
data from analogous compounds and established spectroscopic principles.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
Aromatic protons
~81-78 m 2H -
(positions 4 and 7)
Aromatic protons
~75-73 m 3H -
(positions 2, 5, and 6)
Methylene protons (-
~4.3 s 2H Y P (
CHz2-)
Ammonium protons (-
~8.5 br s 3H

NHs™*)

Solvent: DMSO-de. The protonation of the amine group is expected to cause a downfield shift
for adjacent protons.[2]

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment

~140 - 138 Quaternary aromatic carbons
~130- 122 Aromatic CH carbons

~ 40 Methylene carbon (-CHz-)

Solvent: DMSO-des. The chemical shifts are estimated based on data for other
benzo[b]thiophene derivatives.[3]

Table 3: Expected Infrared (IR) Absorption Frequencies
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Wavenumber (cm~?) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2900 - 2700 Broad, Strong N-H stretch (ammonium salt)

~ 1600 - 1450 Medium to Strong Aromatic C=C bending

~ 1250 - 1000 Medium C-N stretch

~ 800~ 700 Strong Aromatic C-H out-of-plane
bend

~ 700 - 600 Medium C-S stretch

These are typical absorption ranges for the functional groups present in the molecule.[4][5][6]

[7]8]

Table 4: Predicted Mass Spectrometry (m/z) Fragmentation Data

m/z Proposed Fragment

163 [M-HCI]* (molecular ion of the free base)
148 [M-HCI-NHz]*

134 [Benzo[b]thiophene]*

121 Loss of CH2NH:z from the molecular ion

89 Loss of CS from the benzo[b]thiophene core

Fragmentation of benzo[b]thiophene derivatives is often characterized by the loss of acetylene

(C2H2) and carbon monosulfide (CS).[9][10] The aliphatic amine side chain is expected to

undergo a-cleavage.[11][12]

Table 5: Predicted UV-Vis Spectroscopic Data
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Amax (nm) Solvent
~ 230 Methanol
~ 260 Methanol
~ 290 Methanol

The UV-Vis spectrum of benzo[b]thiophene derivatives typically shows multiple absorption
bands in this region.[13][14][15][16][17]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh approximately 5-10 mg of Benzo[b]thiophen-3-ylmethanamine
hydrochloride.

o Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The use of
DMSO-ds is recommended for amine hydrochloride salts to ensure solubility and avoid H-
D exchange of the ammonium protons.

o Transfer the solution to a 5 mm NMR tube.

 Instrument Parameters (*H NMR):

o

Spectrometer: 400 MHz or higher field instrument.

[¢]

Pulse Sequence: Standard single-pulse sequence.

[¢]

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

o

Relaxation Delay: 1-2 seconds.
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o Referencing: The residual solvent peak of DMSO-de (& = 2.50 ppm) is used as an internal
reference.

e Instrument Parameters (33C NMR):
o Spectrometer: 100 MHz or corresponding frequency for the instrument used.
o Pulse Sequence: Proton-decoupled pulse sequence.

o Number of Scans: 1024 or more scans may be necessary due to the lower natural
abundance of 3C.

o Referencing: The solvent peak of DMSO-ds (0 = 39.52 ppm) is used as an internal
reference.[18][19]

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a
solvent such as isopropanol and allowing it to dry completely.[1]

o Record a background spectrum of the clean, empty ATR crystal.[20]

o Place a small amount of the solid Benzo[b]thiophen-3-ylmethanamine hydrochloride
powder directly onto the ATR crystal.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.[20][21]

e |nstrument Parameters:
o Spectral Range: 4000 - 400 cm~1.
o Resolution: 4 cm~1,

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
[21]
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Mass Spectrometry (MS)

o Sample Preparation (Electrospray lonization - ESI):

o Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like
methanol or acetonitrile.[22][23]

o Perform a serial dilution to a final concentration of ~10 pg/mL in the same solvent.[22][23]

o To aid ionization, a small amount of formic acid (0.1%) can be added to the final solution.
[24]

e Instrument Parameters (ESI-Q-TOF or similar):
o lonization Mode: Positive ion mode is used to detect the protonated molecule.[25]
o Capillary Voltage: Typically 3-4 kV.
o Source Temperature: 100-150 °C.[26]
o Desolvation Gas: Nitrogen, with a flow rate and temperature optimized for the instrument.
o Mass Range: Scan from m/z 50 to 500.

o For tandem MS (MS/MS), the ion corresponding to the free base (m/z 163) would be
selected as the precursor ion for collision-induced dissociation (CID).

UV-Visible (UV-Vis) Spectroscopy
e Sample Preparation:

o Prepare a stock solution of Benzo[b]thiophen-3-ylmethanamine hydrochloride in a UV-
grade solvent such as methanol or ethanol.

o Dilute the stock solution to a concentration that results in an absorbance value between
0.1 and 1.0 at the Amax to ensure adherence to the Beer-Lambert law.

o Use the same solvent as a blank for baseline correction.[27]
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¢ [nstrument Parameters:

o

Wavelength Range: 200 - 400 nm.

[¢]

Scan Speed: Medium.

Slit Width: 1.0 nm.

[e]

[e]

The instrument should be zeroed with the blank solvent in a quartz cuvette before
measuring the sample.[14][27]
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Caption: Workflow for the spectroscopic characterization of a chemical compound.
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Caption: Predicted ESI-MS fragmentation of the free base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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